4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
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Overview
Description
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a methoxy group at the fourth position, a pyrrolidin-1-ylmethyl group at the third position, and an aldehyde group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+Pyrrolidine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction time can vary depending on the specific conditions used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrrolidin-1-ylmethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
3-(Pyrrolidin-1-ylmethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and interactions.
4-Methoxy-3-(methylamino)methylbenzaldehyde: Contains a methylamino group instead of pyrrolidin-1-ylmethyl, leading to different chemical properties.
Uniqueness
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)8-12(13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJRUKZNDBZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356676 |
Source
|
Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128501-84-8 |
Source
|
Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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